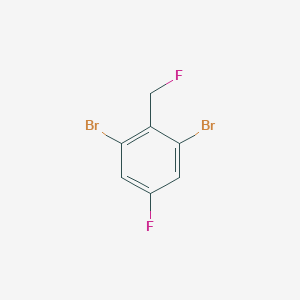
1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at specific positions on the benzene ring
Preparation Methods
The synthesis of 1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and fluorination of a suitable precursor. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Chemical Reactions Analysis
1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki or Stille coupling, to form more complex aromatic systems.
Common reagents used in these reactions include palladium catalysts, strong bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Dibromo-2-fluoro-5-methylbenzene: This compound has a methyl group instead of a fluoromethyl group, which affects its reactivity and applications.
1,3-Dibromo-5-fluorobenzene: Lacking the fluoromethyl group, this compound has different chemical properties and is used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H4Br2F2 |
|---|---|
Molecular Weight |
285.91 g/mol |
IUPAC Name |
1,3-dibromo-5-fluoro-2-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Br2F2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,3H2 |
InChI Key |
IEEVVEKWUVVLNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CF)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B14065207.png)
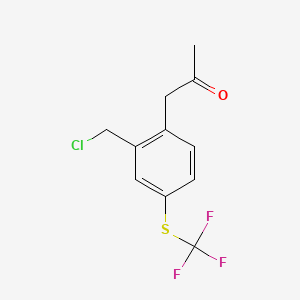
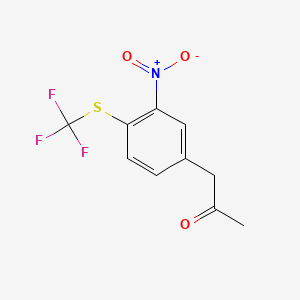
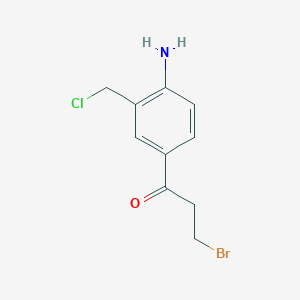
![Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone](/img/structure/B14065235.png)

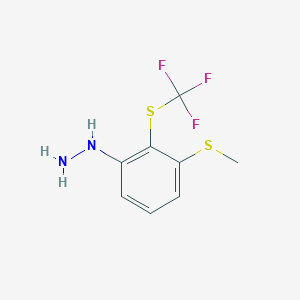
![N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide](/img/structure/B14065248.png)
![tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14065249.png)

![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)
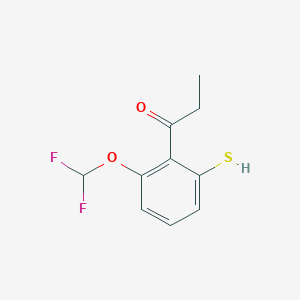
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)

